molecular formula C8H7ClN2O2S B14007774 (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate CAS No. 76919-45-4

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate

Cat. No.: B14007774
CAS No.: 76919-45-4
M. Wt: 230.67 g/mol
InChI Key: QCTBEEWTVLGBKC-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate is a heterocyclic compound that features both imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The thiazole ring can be synthesized using hydrazonoyl halides as precursors . The final step involves the acetylation of the fused heterocyclic compound to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the heterocyclic rings.

Scientific Research Applications

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate apart is its unique combination of imidazole and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications in various fields .

Properties

CAS No.

76919-45-4

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate

InChI

InChI=1S/C8H7ClN2O2S/c1-5(12)13-4-6-7(9)10-8-11(6)2-3-14-8/h2-3H,4H2,1H3

InChI Key

QCTBEEWTVLGBKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N=C2N1C=CS2)Cl

Origin of Product

United States

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